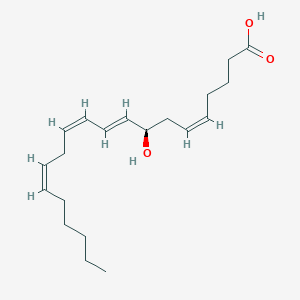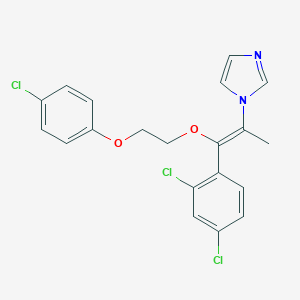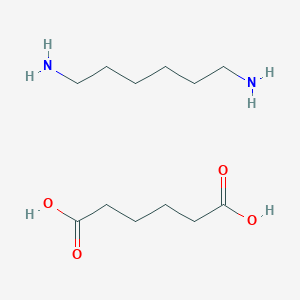
8(R)-Hete
Descripción general
Descripción
8®-Hydroxyicosatetraenoic Acid, commonly known as 8®-Hete, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid family, which plays a significant role in various physiological and pathological processes, including inflammation and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8®-Hydroxyicosatetraenoic Acid can be synthesized through the enzymatic oxidation of arachidonic acid. This process typically involves the use of lipoxygenase enzymes, which catalyze the addition of molecular oxygen to arachidonic acid, resulting in the formation of 8®-Hydroxyicosatetraenoic Acid. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods: Industrial production of 8®-Hydroxyicosatetraenoic Acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of 8®-Hydroxyicosatetraenoic Acid.
Análisis De Reacciones Químicas
Types of Reactions: 8®-Hydroxyicosatetraenoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert 8®-Hydroxyicosatetraenoic Acid into other hydroxylated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of more complex eicosanoids.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of ester or ether derivatives.
Aplicaciones Científicas De Investigación
8®-Hydroxyicosatetraenoic Acid has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting inflammatory pathways.
Mecanismo De Acción
8®-Hydroxyicosatetraenoic Acid exerts its effects through various molecular targets and pathways. It can bind to specific receptors on cell surfaces, such as G-protein coupled receptors, leading to the activation of intracellular signaling cascades. These pathways often involve the modulation of gene expression, enzyme activity, and the production of other bioactive lipids, ultimately influencing inflammatory and immune responses.
Comparación Con Compuestos Similares
- 5-Hydroxyicosatetraenoic Acid (5-Hete)
- 12-Hydroxyicosatetraenoic Acid (12-Hete)
- 15-Hydroxyicosatetraenoic Acid (15-Hete)
Comparison: 8®-Hydroxyicosatetraenoic Acid is unique in its specific position of hydroxylation on the arachidonic acid backbone, which influences its biological activity and receptor interactions. Compared to other hydroxyeicosatetraenoic acids, 8®-Hydroxyicosatetraenoic Acid may have distinct effects on inflammatory pathways and cellular responses, making it a valuable compound for targeted research and therapeutic applications.
Propiedades
IUPAC Name |
(5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-GTYUHVKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318647 | |
| Record name | 8(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105500-09-2 | |
| Record name | 8(R)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105500-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8(R)-HETE in the metamorphosis of Hydractinia echinata?
A1: Research suggests that this compound, a metabolite of arachidonic acid, plays a crucial role in the metamorphosis of Hydractinia echinata larvae. [] Inhibition of lipoxygenase, the enzyme responsible for this compound production, hindered metamorphosis induced by various triggers. [] This suggests that this compound, or a closely related lipoxygenase product, acts as a signaling molecule during this developmental transition.
Q2: How is this compound produced in Hydractinia echinata larvae?
A2: Hydractinia echinata larvae possess a cytosolic enzyme, likely a lipoxygenase, that converts arachidonic acid into this compound. [] This enzymatic activity is specifically inhibited by nordihydroguaiaretic acid (NDGA), a known lipoxygenase inhibitor, further supporting the identification of this enzyme as a lipoxygenase. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)




![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)





